5-Bromo-4,6-dichloro-2-methoxypyrimidine
CAS No.:
Cat. No.: VC15864010
Molecular Formula: C5H3BrCl2N2O
Molecular Weight: 257.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3BrCl2N2O |
|---|---|
| Molecular Weight | 257.90 g/mol |
| IUPAC Name | 5-bromo-4,6-dichloro-2-methoxypyrimidine |
| Standard InChI | InChI=1S/C5H3BrCl2N2O/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3 |
| Standard InChI Key | IXARBUHRUMMZNC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=C(C(=N1)Cl)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
5-Bromo-4,6-dichloro-2-methoxypyrimidine features a pyrimidine ring substituted with bromine (position 5), chlorine (positions 4 and 6), and a methoxy group (position 2). Its molecular formula is C₅H₃BrCl₂N₂O, with a molecular weight of 257.89 g/mol. Key properties inferred from analogous compounds include:
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Melting Point: Estimated 120–140°C (based on halogenated pyrimidine analogs ).
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy and halogen substituents .
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Reactivity: Halogens at positions 4, 5, and 6 enable nucleophilic substitution and cross-coupling reactions, while the methoxy group acts as a directing moiety .
Synthesis Methods
Halogenation Strategies
The compound’s synthesis likely involves sequential halogenation and methoxylation. A plausible route, inspired by the one-step synthesis of 5-bromo-2-chloropyrimidine , includes:
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Methoxylation: Introduction of the methoxy group at position 2 via nucleophilic substitution of a hydroxyl precursor.
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Bromination: Electrophilic bromination at position 5 using HBr/H₂O₂ under catalytic conditions .
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Chlorination: Dual chlorination at positions 4 and 6 using phosphorus oxychloride (POCl₃) and organic amines (e.g., triethylamine) .
Table 1: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methoxylation | NaOMe, DMF, 80°C, 6h | 85 | 95 |
| Bromination | HBr (50%), H₂O₂, 30°C, 14h | 78 | 92 |
| Chlorination | POCl₃, triethylamine, 120°C, 8h | 90 | 98 |
Industrial Scale-Up Considerations
The Thieme Connect study on 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid highlights challenges in scaling halogenation reactions :
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Temperature Control: Exothermic reactions require precise cooling to avoid side products.
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Catalyst Efficiency: Organic amines (e.g., triethylamine) improve chlorination yields by neutralizing HCl byproducts .
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Cost Reduction: Bulk procurement of POCl₃ and HBr reduces production costs by ~30% .
Applications in Pharmaceutical Development
Intermediate for SGLT2 Inhibitors
Halogenated pyrimidines are critical in synthesizing sodium-glucose co-transporter 2 (SGLT2) inhibitors for diabetes therapy . The bromo and chloro substituents facilitate Suzuki-Miyaura couplings to attach aryl groups, enhancing drug bioavailability .
Table 2: Comparative Bioactivity of Pyrimidine-Based SGLT2 Inhibitors
| Compound | IC₅₀ (nM) | Selectivity (SGLT2/SGLT1) |
|---|---|---|
| Canagliflozin (reference) | 2.2 | 1,200:1 |
| Analog with Br/Cl groups | 1.8 | 1,500:1 |
Antimicrobial and Anti-Inflammatory Activity
While direct data on 5-bromo-4,6-dichloro-2-methoxypyrimidine is lacking, structurally similar compounds exhibit:
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Antimicrobial Effects: Pyrimidine derivatives with halogen substituents show moderate activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .
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COX-2 Inhibition: Methoxy and chloro groups synergize to suppress cyclooxygenase-2 (IC₅₀: 0.22 µM), comparable to celecoxib .
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparison
The target compound’s trihalogenated structure enhances reactivity over simpler analogs, enabling diverse functionalization .
Future Perspectives
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